methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core substituted with an acetamido group at position 3 and a methyl ester at position 2. This structure places it within a class of thienopyridine derivatives known for diverse bioactivities, including antiviral, antimicrobial, and antitumor properties .
The acetamido group likely arises from acetylation of a precursor amine, a common strategy in medicinal chemistry.
Properties
IUPAC Name |
methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6(14)13-8-7-4-3-5-12-10(7)17-9(8)11(15)16-2/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOXCDZIUYHVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC2=C1C=CC=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate in anhydrous DMF. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it may interfere with cell cycle regulation in cancer cells, leading to apoptosis or cell death .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural differences and similarities between methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate and key analogs:
Key Observations :
- Substituent Effects: The acetamido group in the target compound likely improves metabolic stability compared to the amino group, which is prone to oxidation. The azido derivative is highly reactive, enabling click chemistry applications .
- Ring Fusion Differences: Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate demonstrates how minor changes in ring fusion (2,3-c vs. 2,3-b) alter electronic properties and solubility .
- Bioactivity Trends: Amino-substituted analogs show broader reported bioactivities (e.g., antitumor, antimicrobial), while the acetamido derivative’s activities are inferred from structural similarities .
Commercial and Research Status
- Discontinuation Note: this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or commercial demand .
- Research Focus: Recent studies prioritize azido and amino derivatives for click chemistry and bioactive triazole synthesis .
Biological Activity
Methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thienopyridine core, which is known for various bioactivities. The structural formula can be represented as follows:
This compound features an acetamido group that enhances its solubility and biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, related compounds have shown significant growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.
Case Study: In Vitro Evaluation
A notable study evaluated the effects of this compound on TNBC cell lines using the sulforhodamine B assay. The results indicated that:
- Compound 2e (a derivative) exhibited a GI50 concentration of 13 μM , significantly reducing cell viability in MDA-MB-231 cells.
- Flow cytometry analysis revealed that treatment with compound 2e increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interference with the cell cycle.
The findings are summarized in Table 1 below:
| Compound | Cell Line | GI50 (μM) | G0/G1 Phase (%) | S Phase (%) |
|---|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Increased | Decreased |
| Doxorubicin | MDA-MB-231 | - | Significantly Increased | Decreased |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tyrosine Kinases : Compounds related to this structure have been shown to inhibit non-receptor tyrosine kinases like Src, which are implicated in cancer progression and metastasis.
- Anti-Angiogenic Properties : Research indicates that these compounds may inhibit angiogenesis by blocking vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor vascularization.
Broader Biological Activities
Beyond antitumor effects, thienopyridine derivatives exhibit a range of biological activities including:
- Antiviral Activity : Some derivatives have shown potential against viral infections.
- Antimicrobial Effects : Compounds within this class have demonstrated efficacy against various bacterial strains.
- Neuroprotective Properties : Preliminary studies suggest possible neuroprotective effects that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
